molecular formula C13H11Cl2NO2S B3750803 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide

Cat. No. B3750803
M. Wt: 316.2 g/mol
InChI Key: JPLVGHIBRGLWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide, also known as DPCPX, is a potent and selective antagonist for the adenosine A1 receptor. It is a small organic molecule that has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide acts as a competitive antagonist for the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity. 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has also been shown to modulate the activity of ion channels and affect intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and neuronal activity. It has also been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has been implicated in the regulation of sleep, pain perception, and cognitive function.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo experiments. However, 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has some limitations, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several future directions for research on 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide and its potential therapeutic applications. One area of interest is the development of more selective and potent adenosine A1 receptor antagonists that can be used to target specific signaling pathways. Another area of research is the investigation of the role of adenosine receptors in cancer and the potential use of adenosine receptor antagonists as cancer therapeutics. Finally, there is a need for further studies to elucidate the mechanisms of action of 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide and other adenosine receptor antagonists, and to explore their potential applications in the treatment of various diseases and disorders.

Scientific Research Applications

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has been widely used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. 1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide has also been used to investigate the mechanisms of action of other drugs that target the adenosine receptor system.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-12-7-4-8-13(15)11(12)9-19(17,18)16-10-5-2-1-3-6-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLVGHIBRGLWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-N-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.